1-Imino-3-phenyl-1,4-thiazinane 1-oxide;dihydrochloride
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Overview
Description
Mechanism of Action
Target of Action
The primary targets of 1-Imino-3-phenyl-1,4-thiazinane 1-oxide;dihydrochloride, also known as EN300-27108187, are the G-protein coupled (CB1) cannabinoid receptor and human 11 beta-hydroxysteroid dehydrogenase type 1 (11 βHSD1) . These targets play crucial roles in various biological processes. The CB1 receptor is involved in the modulation of neurotransmitter release, while 11 βHSD1 is involved in the regulation of glucocorticoid action within cells.
Mode of Action
The compound interacts with its targets through a process known as molecular docking This involves the compound binding to the active sites of the CB1 and 11 βHSD1 proteins, leading to changes in their function
Biochemical Pathways
The interaction of EN300-27108187 with its targets affects several biochemical pathways. In the case of the CB1 receptor, this can lead to changes in neurotransmitter release, potentially affecting processes such as pain sensation, memory, and appetite. For 11 βHSD1, the compound’s action can influence the regulation of glucocorticoid hormones, which are involved in processes such as inflammation and immune response .
Result of Action
The molecular and cellular effects of EN300-27108187’s action depend on the specific context of its use. Given its targets, the compound could potentially influence processes such as pain sensation, memory, appetite, inflammation, and immune response . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Imino-3-phenyl-1,4-thiazinane 1-oxide;dihydrochloride can be achieved through various methods. One common approach involves the reaction of N,N’-disubstituted thioureas with acryloyl chloride in the presence of an electrogenerated base, such as acetonitrile . This method provides a convenient and efficient route to obtain the desired compound with good yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
1-Imino-3-phenyl-1,4-thiazinane 1-oxide;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the thiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazine derivatives.
Scientific Research Applications
1-Imino-3-phenyl-1,4-thiazinane 1-oxide;dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antibacterial, antifungal, and antiviral agent.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
1,4-Thiazine Derivatives: These compounds share a similar thiazine ring structure but differ in their substituents and oxidation states.
Thiazolidine Derivatives: These are reduced forms of thiazines and exhibit different chemical and biological properties.
Uniqueness
1-Imino-3-phenyl-1,4-thiazinane 1-oxide;dihydrochloride is unique due to its specific substitution pattern and oxidation state, which confer distinct chemical reactivity and biological activity compared to other thiazine and thiazolidine derivatives .
Properties
IUPAC Name |
1-imino-3-phenyl-1,4-thiazinane 1-oxide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS.2ClH/c11-14(13)7-6-12-10(8-14)9-4-2-1-3-5-9;;/h1-5,10-12H,6-8H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSZTGHNMWYSJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=N)(=O)CC(N1)C2=CC=CC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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